molecular formula C7H12ClNO2 B6168473 methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride CAS No. 2624109-43-7

methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Cat. No. B6168473
CAS RN: 2624109-43-7
M. Wt: 177.6
InChI Key:
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Description

Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (MACPCH) is an organic compound with a molecular formula of C8H14ClN2O2. It is a white crystalline solid with a melting point of 140°C and a density of 1.3 g/cm3. MACPCH is a chiral compound, meaning it exists in two forms, or enantiomers, which are mirror images of each other. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Mechanism of Action

MACPCH acts as an inhibitor of enzymes involved in the biosynthesis of lipids and proteins. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition can be used to study the structure and function of the enzyme, as well as to determine the binding affinity of the enzyme for its substrate.
Biochemical and Physiological Effects
MACPCH has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzymatic activity of enzymes involved in the biosynthesis of lipids and proteins. Additionally, it has been found to modulate the activity of neurotransmitters in the brain, as well as to modulate the activity of hormones. It has also been found to have anti-inflammatory and anti-oxidant effects, and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using MACPCH in lab experiments is its ability to selectively inhibit the activity of enzymes involved in the biosynthesis of lipids and proteins. This makes it an ideal tool for studying the structure and function of these enzymes. Additionally, it is a relatively inexpensive compound, making it suitable for use in a variety of experiments. One limitation of using MACPCH is that it is a chiral compound, meaning it exists in two forms, or enantiomers. This can make it difficult to obtain enantiomerically pure samples for use in experiments.

Future Directions

The potential future directions for research involving MACPCH include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals. Additionally, further research could be done on its ability to modulate the activity of neurotransmitters and hormones. Finally, further research could be done to develop methods for synthesizing enantiomerically pure samples of MACPCH, as well as to develop new methods for using MACPCH in lab experiments.

Synthesis Methods

MACPCH is synthesized from the reaction of cyclopentanecarboxylic acid with 4-aminocyclopentanecarboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, and a Lewis acid, such as zinc chloride. The resulting product is a white crystalline solid which can be purified by recrystallization.

Scientific Research Applications

MACPCH has a wide range of applications in scientific research. It is used as a chiral catalyst in asymmetric synthesis, a method of synthesizing enantiomerically pure compounds. It is also used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of other organic compounds. Additionally, it is used as an inhibitor of enzymes involved in the biosynthesis of lipids and proteins, and as a probe for studying protein-ligand interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Cyclopentadiene is reacted with methyl acrylate in the presence of hydrogen gas and palladium on carbon catalyst to form methyl (1S,4S)-4-cyclopent-2-enyl-2-methylpropenoate.", "The resulting product is then reduced with sodium borohydride to yield methyl (1S,4S)-4-cyclopent-2-enylpropanoate.", "The carboxylic acid group of the product is then converted to an ester by reacting with methanol and hydrochloric acid to form methyl (1S,4S)-4-cyclopent-2-enylpropanoate hydrochloride.", "The ester group is then hydrolyzed with sodium hydroxide to yield methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.", "Finally, the carboxylic acid group is converted to a hydrochloride salt by reacting with hydrochloric acid in methanol and the resulting product is isolated using ethyl acetate and diethyl ether extraction and recrystallization from water to obtain the target compound, methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride." ] }

CAS RN

2624109-43-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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